molecular formula C15H23N3O3S B2473866 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine CAS No. 2034448-52-5

2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine

Cat. No. B2473866
CAS RN: 2034448-52-5
M. Wt: 325.43
InChI Key: MIQSFUQDYMEGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine” is based on the piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry and is a key component in the synthesis of many drugs .


Chemical Reactions Analysis

Piperidines and their derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Antibacterial Agents Development

Research on heterocyclic compounds containing a sulfonamido moiety, including structures similar to 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine, has shown significant potential in the development of new antibacterial agents. Studies demonstrate the synthesis of novel compounds through reactions involving active methylene compounds, leading to derivatives with high antibacterial activities. This approach opens avenues for the creation of effective treatments against bacterial infections, showcasing the chemical's versatility in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).

Inhibitors for Adhesion Molecules

Compounds derived from this compound have been explored for their inhibitory activity on adhesion molecules, such as ICAM-1. These molecules play a crucial role in inflammation and autoimmune diseases. Research involving piperidine carboxylic acid derivatives has identified potent inhibitors that can modulate the upregulation of adhesion molecules, offering therapeutic potentials for treating inflammatory diseases and possibly reducing the severity of autoimmune responses (Kaneko et al., 2004).

Green Chemistry and Catalysis

The synthesis of pyrano[2,3-c]pyrazole derivatives has been enhanced by employing green chemistry principles, utilizing nano magnetic piperidinium benzene-1,3-disulfonate as a catalyst. This methodology emphasizes the importance of environmental sustainability in chemical synthesis, offering a clean, efficient, and economically viable route for producing heterocyclic compounds. Such advancements not only contribute to the field of green chemistry but also highlight the application of this compound derivatives in facilitating eco-friendly synthetic processes (Ghorbani‐Vaghei et al., 2017).

Potential Substance P Antagonists

The exploration of piperidine derivatives for potential Substance P antagonists has been a significant area of research. Substance P is a neuropeptide associated with pain perception and the inflammatory response. Through structural modification and functional group transformation, derivatives of this compound have been synthesized, showing promise as Substance P antagonists. This research avenue could lead to new pain management therapies and treatments for chronic inflammation (Rogiers et al., 2001).

Future Directions

The future directions for research on “2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine” and similar compounds could include further exploration of their synthesis methods, investigation of their potential pharmacological applications, and evaluation of their safety and efficacy in preclinical and clinical studies. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-(1-cyclohexylsulfonylpiperidin-3-yl)oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c19-22(20,14-6-2-1-3-7-14)18-10-4-5-13(12-18)21-15-11-16-8-9-17-15/h8-9,11,13-14H,1-7,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQSFUQDYMEGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.